molecular formula C7H4Br2N2 B3029537 4,6-Dibromo-1H-benzo[d]imidazole CAS No. 69038-75-1

4,6-Dibromo-1H-benzo[d]imidazole

Cat. No. B3029537
CAS RN: 69038-75-1
M. Wt: 275.93
InChI Key: WFXKGQHCCZDOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-Dibromo-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fusion of benzene and imidazole rings. The presence of bromine atoms at the 4 and 6 positions of the benzo[d]imidazole ring system suggests potential reactivity that could be exploited in various chemical reactions and possibly in pharmacological applications.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. For instance, the Diels-Alder cycloadducts of 4-vinylimidazoles with N-phenylmaleimide can undergo intermolecular ene reactions to yield tetrahydro-1H-benzo[d]imidazoles with high yields and diastereocontrol . Although this particular method does not directly synthesize 4,6-Dibromo-1H-benzo[d]imidazole, it provides insight into the synthetic strategies that could be adapted for its synthesis, such as the use of halogenated starting materials or post-synthetic modification to introduce bromine atoms.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is crucial for their chemical and biological properties. Single crystal X-ray analysis is a powerful tool to determine the precise molecular structure of such compounds . The study of interaction energies between molecules through quantum-chemical calculations can reveal different levels of crystal structure organization and describe the types of interactions causing their formation, such as hydrogen bonds and stacking interactions . These interactions are significant as they can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions due to their aromatic and heterocyclic nature. The presence of substituents, such as alkyl groups or halogens, can further influence their reactivity. For example, the synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenylbenzo(b)[1,4]thiazepines involves the condensation of 2-aminothiophenol with benzimidazole chalcone, followed by dehydrogenation . This indicates that benzo[d]imidazole derivatives can be functionalized to create more complex molecules, suggesting that 4,6-Dibromo-1H-benzo[d]imidazole could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dibromo-1H-benzo[d]imidazole would be influenced by the presence of bromine atoms and the imidazole ring. Bromine atoms are heavy and can contribute to the overall molecular weight and density of the compound. They are also electron-withdrawing, which can affect the electron distribution within the molecule and thus its chemical reactivity. The imidazole ring contributes to the compound's aromaticity, which can impact its stability and reactivity. The solubility, melting point, and other physical properties would be determined by the molecular structure and intermolecular interactions, as discussed in the molecular structure analysis .

Scientific Research Applications

Antimicrobial and Antituberculosis Agents

4,6-Dibromo-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis properties. These compounds have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).

Anticancer Agents

Several studies have focused on synthesizing benzimidazole derivatives with potential anticancer properties. These compounds have been tested against various cancer cell lines, showing significant inhibitory activity and potential as therapeutic agents in cancer treatment (Abd El‐All et al., 2015), (Rashid, Husain, & Mishra, 2012).

Antifungal Activity

Benzimidazole derivatives have been synthesized for their potential use as agricultural fungicides. These compounds have exhibited effective antifungal activity against various phytopathogenic fungi, suggesting their application in agriculture for crop protection (Li et al., 2018).

Electrochemical Applications

Benzimidazole derivatives have been used in electrochemical applications, such as bifunctional electrocatalysts for simultaneous determination of various compounds. Their role in electrochemistry highlights their potential in analytical chemistry and sensor technology (Nasirizadeh et al., 2013).

Corrosion Inhibition

Research has explored the use of benzimidazole derivatives as corrosion inhibitors for metals like mild steel in acidic environments. This application is significant in materials science and engineering, offering protection against metal corrosion (Zhang et al., 2016), (Chaouiki et al., 2020).

Fluorescent Sensing

Benzimidazole-based compounds have been utilized in the development of fluorescent sensors for the detection of metal ions like Al3+, demonstrating their utility in analytical and environmental chemistry (Jeyanthi et al., 2013).

Safety And Hazards

4,6-Dibromo-1H-benzo[d]imidazole is considered hazardous. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4,6-Dibromo-1H-benzo[d]imidazole were not found in the search results, there is ongoing research into the properties and potential applications of benzimidazole derivatives . This suggests that further investigation into the properties and potential uses of 4,6-Dibromo-1H-benzo[d]imidazole could be a fruitful area of study.

properties

IUPAC Name

4,6-dibromo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXKGQHCCZDOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711253
Record name 4,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-1H-benzo[d]imidazole

CAS RN

69038-75-1
Record name 5,7-Dibromo-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69038-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4,6-Dibromo-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
4,6-Dibromo-1H-benzo[d]imidazole
Reactant of Route 4
4,6-Dibromo-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
4,6-Dibromo-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
4,6-Dibromo-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.